![molecular formula C8H12O5 B14279609 Dimethyl [(oxiran-2-yl)methyl]propanedioate CAS No. 155701-35-2](/img/structure/B14279609.png)
Dimethyl [(oxiran-2-yl)methyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [(oxiran-2-yl)methyl]propanedioate is an organic compound that features an oxirane (epoxide) ring and a propanedioate (malonate) ester group. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl [(oxiran-2-yl)methyl]propanedioate can be synthesized through the reaction of dimethyl malonate with epichlorohydrin in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the malonate anion attacks the epoxide ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [(oxiran-2-yl)methyl]propanedioate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include amino alcohols, hydroxy esters, and thioethers.
Oxidation: Products include diols and other oxidized derivatives.
Reduction: Products include alcohols and reduced esters.
Applications De Recherche Scientifique
Dimethyl [(oxiran-2-yl)methyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins, where its reactive groups can form cross-linked networks.
Mécanisme D'action
The mechanism of action of dimethyl [(oxiran-2-yl)methyl]propanedioate involves the reactivity of its epoxide ring and ester groups. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions. The ester groups can participate in hydrolysis, transesterification, and other ester-related reactions. These reactive sites allow the compound to interact with various molecular targets and pathways, making it versatile in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: Lacks the epoxide ring but has similar ester groups.
Epichlorohydrin: Contains an epoxide ring but lacks the ester groups.
Diethyl [(oxiran-2-yl)methyl]propanedioate: Similar structure but with ethyl ester groups instead of methyl.
Uniqueness
Dimethyl [(oxiran-2-yl)methyl]propanedioate is unique due to the combination of an epoxide ring and malonate ester groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components.
Propriétés
Numéro CAS |
155701-35-2 |
|---|---|
Formule moléculaire |
C8H12O5 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
dimethyl 2-(oxiran-2-ylmethyl)propanedioate |
InChI |
InChI=1S/C8H12O5/c1-11-7(9)6(8(10)12-2)3-5-4-13-5/h5-6H,3-4H2,1-2H3 |
Clé InChI |
BDKYSYBBIMIKJK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1CO1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


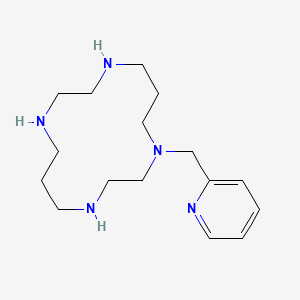
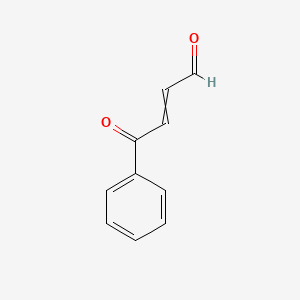
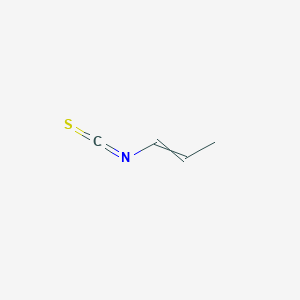
![4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B14279537.png)
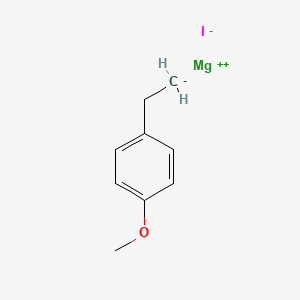


![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)

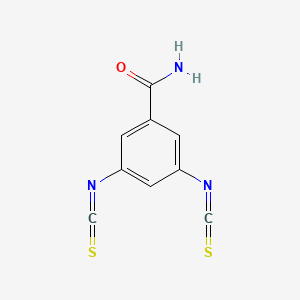

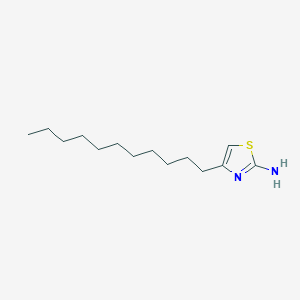
![1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14279612.png)
![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)
